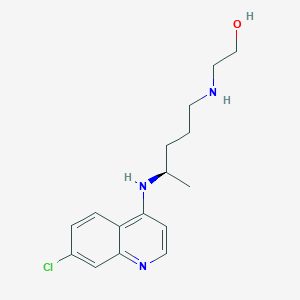

Cletoquine, (R)-

Description

Historical Context of Chloroquine (B1663885) and Hydroxychloroquine (B89500) Derivatives in Drug Discovery

The journey of chloroquine and its derivatives began with the quest for synthetic antimalarial agents. The first natural antimalarial, quinine, was derived from the bark of the cinchona tree and was instrumental in enabling life in malaria-endemic tropical regions. oup.com The synthesis of chloroquine analogues was spurred by the work of Paul Ehrlich's group, who in 1891 used the synthetic dye methylene (B1212753) blue to treat malaria. oup.com This marked the first use of a synthetic drug for human malaria treatment. oup.com

During World War II, the demand for antimalarials escalated, leading to the industrial production of drugs like Atabrine (quinacrine). ccjm.org However, quinacrine (B1676205) had undesirable side effects, such as yellowing of the skin. nih.gov This prompted aggressive research efforts to develop alternatives, leading to the field testing of chloroquine by the US Army in 1943. ccjm.org Chloroquine was first synthesized in 1934 but was initially considered too toxic. nih.gov Re-examination proved it safe for human use. oup.com

Hydroxychloroquine was synthesized in 1946 and introduced in 1955 as a less toxic alternative to chloroquine. nih.govabjournals.orgresearchgate.net A serendipitous discovery during World War II was the beneficial effect of antimalarials on inflammatory arthritis and lupus in soldiers. oup.comccjm.org This observation led to the expanded use of chloroquine and subsequently hydroxychloroquine for autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus. oup.comccjm.orgresearchgate.net These 4-aminoquinoline (B48711) compounds have since become recognized for their broad immunomodulatory and immunosuppressive effects. oup.comnih.gov

Origin and Relevance of Cletoquine (B195364) as a Major Metabolite

Cletoquine, also known as desethylhydroxychloroquine, is a primary and active metabolite of hydroxychloroquine. caymanchem.commedchemexpress.combiorbyt.com It is formed in the liver through a process called oxidative N-deethylation, where one of the ethyl groups of hydroxychloroquine is removed. ncats.iovulcanchem.com This metabolic conversion is primarily mediated by several cytochrome P450 (CYP) enzymes, including CYP2D6, CYP3A4, CYP3A5, and CYP2C8. medchemexpress.commedchemexpress.commedchemexpress.com

Rationale for Enantiomer-Specific Research: Focusing on Cletoquine, (R)-

The study of individual enantiomers of a drug and its metabolites is crucial because stereoisomers can exhibit different pharmacological and pharmacokinetic properties. nih.govdigitellinc.com Hydroxychloroquine is administered as a racemate, a 50:50 mixture of its (R)- and (S)-enantiomers. Consequently, its metabolite, cletoquine, also exists as a mixture of (R)- and (S)-enantiomers.

Research has indicated that there is a differential metabolism and excretion of the (R) and (S) stereoisomers of hydroxychloroquine. nih.gov For instance, the renal clearance of (S)-hydroxychloroquine is approximately double that of (R)-hydroxychloroquine. escholarship.org This suggests that the two enantiomers behave differently in the body, leading to potentially different therapeutic effects and side-effect profiles.

Compound Information Table

| Compound Name | Other Names |

| Chloroquine | (CQ) |

| Cletoquine | Desethylhydroxychloroquine, DHCQ |

| Hydroxychloroquine | (HCQ) |

| Quinacrine | Atabrine |

| Quinine | |

| Methylene blue |

Research Findings on Cletoquine, (R)-

| Parameter | Finding |

| Metabolic Pathway | Produced via oxidative N-deethylation of hydroxychloroquine by CYP2C8 and CYP3A4 enzymes. vulcanchem.com |

| Stereochemistry | The R-configuration at the C4 of the pentyl chain is preserved during metabolism from hydroxychloroquine. vulcanchem.com |

| Metabolic Clearance | The (R)-enantiomer exhibits a 1.3-fold higher metabolic clearance rate than the (S)-enantiomer in vitro. vulcanchem.com |

| Immunomodulatory Effects | Suppresses Toll-like receptor 9 (TLR9) signaling and cytokine production (e.g., TNF-α, IL-6). vulcanchem.com |

Structure

3D Structure

Properties

CAS No. |

137433-25-1 |

|---|---|

Molecular Formula |

C16H22ClN3O |

Molecular Weight |

307.82 g/mol |

IUPAC Name |

2-[[(4R)-4-[(7-chloroquinolin-4-yl)amino]pentyl]amino]ethanol |

InChI |

InChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20)/t12-/m1/s1 |

InChI Key |

XFICNUNWUREFDP-GFCCVEGCSA-N |

Isomeric SMILES |

C[C@H](CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl |

Canonical SMILES |

CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl |

Origin of Product |

United States |

Stereochemical Characterization and Enantiomeric Relationships of Cletoquine, R

Determination of Absolute Configuration of (R)-Cletoquine

Cletoquine (B195364), also known as desethylhydroxychloroquine, possesses a single chiral center, giving rise to two non-superimposable mirror-image isomers, or enantiomers. caymanchem.commedchemexpress.com The designation (R)-Cletoquine refers to the specific spatial arrangement of the atoms around this chiral center. The absolute configuration is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules.

The chiral carbon in cletoquine is the carbon atom in the pentyl side chain to which the 7-chloroquinoline (B30040) ring is attached. According to its formal chemical name, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]amino]-ethanol, this is at position 4 of the pentyl chain. caymanchem.com The 'R' designation (from the Latin rectus, meaning right) is assigned by prioritizing the four substituents attached to this chiral center based on atomic number. A directional arrow from the highest to the lowest priority substituent points in a clockwise direction.

Comparative Analysis of Cletoquine, (R)- with Cletoquine, (S)-

The differentiation between the (R) and (S) enantiomers of a drug is critical, as they can exhibit distinct pharmacological and pharmacokinetic properties. While research specifically comparing the enantiomers of cletoquine is limited, studies on its parent compound, hydroxychloroquine (B89500) (HCQ), provide significant insights into the expected stereoselective behavior. The metabolism of racemic HCQ is known to be stereoselective, leading to differing concentrations and effects of the resulting (R)- and (S)-cletoquine metabolites. nih.gov

Studies in rats have shown that the metabolism of HCQ is stereoselective, with a ratio of R/S greater than one for the parent drug and less than one for its metabolites, including cletoquine (referred to as DHCQ in the study). nih.gov This suggests that (S)-HCQ may be metabolized or eliminated more rapidly, leading to different relative concentrations of the cletoquine enantiomers. nih.gov

In human subjects administered racemic HCQ, the renal clearance of (S)-hydroxychloroquine was found to be approximately twice that of (R)-hydroxychloroquine. escholarship.org This faster clearance of the (S)-enantiomer of the parent drug would influence the relative systemic exposure to the (R)- and (S)-enantiomers of its metabolite, cletoquine. escholarship.org Research on the parent compound's enantiomers has demonstrated different biological activities and toxicities. For instance, (S)-HCQ was found to be more active against SARS-CoV-2 in vitro and less active in inhibiting the hERG ion channel, which is associated with cardiac risk, compared to (R)-HCQ. biorxiv.orgbiorxiv.org These findings on the parent drug highlight the importance of evaluating the individual enantiomers of its metabolites.

Table 1: Comparative Pharmacokinetic and Activity Data of Parent Compound Enantiomers (Hydroxychloroquine)

| Parameter | (R)-Hydroxychloroquine | (S)-Hydroxychloroquine | Source |

|---|---|---|---|

| Antiviral IC₅₀ (SARS-CoV-2) | 2.445 µM | 1.444 µM | biorxiv.orgbiorxiv.org |

| hERG Inhibition IC₅₀ | 15.7 µM | > 20 µM | biorxiv.org |

| Plasma Protein Binding | ~49% (for Chloroquine) | ~67% (for Chloroquine) | escholarship.org |

| Renal Clearance from Blood | Lower | Approx. 2x higher | escholarship.org |

| Elimination Half-life | 22 ± 6 days | 19 ± 5 days | escholarship.org |

This table shows data for the parent compound, hydroxychloroquine, which informs the potential differences between the cletoquine enantiomers.

Investigation of Racemic Cletoquine: Composition and Properties

Racemic cletoquine, also denoted as (±)-Cletoquine or (RS)-Cletoquine, is a mixture containing equal, 1:1 molar amounts of the (R)- and (S)-enantiomers. caymanchem.com It is formed as a metabolite when racemic hydroxychloroquine is administered.

A defining characteristic of a racemic mixture is its optical inactivity. While the individual (R)- and (S)-enantiomers rotate plane-polarized light in equal but opposite directions, in a racemic mixture, these rotations cancel each other out, resulting in no net optical rotation.

The physical properties of racemic cletoquine, such as its melting point, boiling point, and solubility in achiral solvents, are identical to those of the individual enantiomers. However, the biological properties can differ significantly from those of the pure enantiomers due to the potential for different interactions of each enantiomer with the chiral environment of the body (e.g., enzymes, receptors).

Table 2: Properties of Racemic Cletoquine

| Property | Description |

|---|---|

| Composition | Equimolar (1:1) mixture of (R)-Cletoquine and (S)-Cletoquine. |

| Optical Activity | Optically inactive; does not rotate plane-polarized light. |

| Formation | Produced from the metabolism of racemic hydroxychloroquine. nih.gov |

| Synonyms | (±)-Cletoquine, (RS)-Cletoquine, Desethylhydroxychloroquine. caymanchem.com |

Stereoisomeric Purity and Chiral Integrity Assessment

Ensuring the stereoisomeric purity of a single-enantiomer drug is crucial for its quality and performance. This involves quantifying the amount of the desired enantiomer relative to the undesired one. The term "enantiomeric excess" (ee) is often used to describe this purity.

Several analytical techniques are employed to assess the chiral integrity of compounds like (R)-Cletoquine. chromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate and elute from the chromatography column at different times. This allows for the precise quantification of each enantiomer. chromatographyonline.comnih.gov Methods have been developed for the baseline separation and quantification of hydroxychloroquine enantiomers, which are essential tools for evaluating their preclinical and clinical properties. nih.gov

Capillary Electrophoresis (CE): Chiral selectors can be added to the background electrolyte in CE to enable the separation of enantiomers. This technique has been successfully used for the purity assessment of related compounds like chloroquine (B1663885), allowing for the quantification of enantiomeric impurities at levels as low as 0.05%. mdpi.com

Gas Chromatography (GC): Similar to HPLC, GC can use a chiral column to separate volatile enantiomers. Often, the analytes must first be chemically modified (derivatized) to make them suitable for GC analysis. cat-online.com

Mass Spectrometry (MS): While standard mass spectrometry cannot distinguish between identical-mass enantiomers, it can be coupled with chiral separation techniques (LC-MS, GC-MS). spectroscopyonline.com Newer methods, such as ion mobility-mass spectrometry combined with chiral selectors, are emerging for the direct differentiation of drug enantiomers. nih.gov

The validation of these analytical methods is critical to ensure they are accurate, precise, and sensitive enough to detect and quantify even small amounts of the undesired enantiomer, often at levels below 0.1% as required by regulatory agencies for pharmaceutical ingredients. chromatographyonline.commdpi.com

Table 3: Methods for Chiral Integrity Assessment

| Method | Principle | Application to Cletoquine |

|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase leads to separation of enantiomers. chromatographyonline.com | A primary, highly accurate method for determining enantiomeric purity and excess (%ee). nih.gov |

| Chiral Capillary Electrophoresis | Enantiomers are separated in an electric field due to interaction with a chiral selector in the buffer. mdpi.com | A high-resolution technique for quantifying trace enantiomeric impurities. mdpi.com |

| Mass Spectrometry (coupled) | Used as a detector for a chiral separation technique (e.g., LC-MS) to identify and quantify separated enantiomers. spectroscopyonline.com | Provides mass confirmation and quantification following separation. |

Biotransformation Pathways and Enzymatic Formation of Cletoquine, R

Metabolic Conversion of Hydroxychloroquine (B89500) to Cletoquine (B195364)

Cletoquine is an active and major metabolite of hydroxychloroquine. caymanchem.commedchemexpress.com Its formation occurs primarily in the liver through an oxidative N-deethylation reaction. vulcanchem.com This metabolic process involves the removal of one of the two N-ethyl groups from the side chain of the hydroxychloroquine molecule. nih.govscielo.br The resulting compound, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]amino]-ethanol, is structurally distinct from its parent and possesses its own pharmacological and pharmacokinetic profile. caymanchem.com

Identification and Characterization of Cytochrome P450 Isoenzymes Involved in Cletoquine Formation (e.g., CYP2D6, CYP3A4, CYP3A5, CYP2C8)

The biotransformation of hydroxychloroquine to cletoquine is catalyzed by several isoforms of the cytochrome P450 (CYP) enzyme superfamily. wikipedia.orgnews-medical.net Research has identified CYP2D6, CYP3A4, CYP2C8, and CYP3A5 as the key enzymes responsible for this metabolic step. caymanchem.commedchemexpress.comnih.govmedchemexpress.comcaymanchem.com Some evidence also points to the involvement of CYP1A1. nih.gov

Studies using human liver microsomes (HLMs) and recombinant CYP enzymes have elucidated the relative contributions of these isoforms. nih.govresearchgate.net In vitro experiments indicate that CYP3A4, CYP2D6, and CYP2C8 are the principal enzymes involved in the formation of cletoquine. nih.govresearchgate.net While the intrinsic clearance (CLint) of hydroxychloroquine by recombinant CYP2D6 was found to be more than tenfold higher than that by CYP3A4, scaling these values to the human liver microsomal level suggests nearly equal contributions from CYP2D6 and CYP3A4, with a lesser role for CYP2C8. nih.gov The formation of N-desethylchloroquine, a similar metabolite of chloroquine (B1663885), has been shown to be highly correlated with CYP3A-mediated and CYP2C8-mediated activities in human liver microsomes. nih.govdrugbank.com Furthermore, polymorphisms in the CYP2D6 gene can influence the ratio of cletoquine to hydroxychloroquine in patients, highlighting the significant role of this enzyme in the metabolic pathway. nih.gov

Table 1: In Vitro Contribution of CYP Isoenzymes to Cletoquine Formation Data derived from studies on hydroxychloroquine metabolism.

| CYP Isoenzyme | Scaled HLM Intrinsic Clearance (µl/min/mg) | Relative Contribution |

| CYP3A4 | 14 | Major |

| CYP2D6 | 11 | Major |

| CYP2C8 | 5.7 | Minor |

This table is based on data from Filppula et al. (2022), which quantified the roles of key enzymes in hydroxychloroquine metabolism. nih.gov

Stereoselectivity in the Biotransformation of Parent Compounds to Cletoquine Enantiomers

Hydroxychloroquine is administered as a racemic mixture, containing equal amounts of (R)- and (S)-enantiomers. biorxiv.orgbiorxiv.org The metabolic conversion to cletoquine is a stereoselective process, meaning one enantiomer is metabolized differently than the other. nih.govscielo.br

Studies in rats have demonstrated that the metabolism of hydroxychloroquine is stereoselective, with the R/S ratio being greater than 1 for the parent drug and less than 1 for its metabolites, including cletoquine. nih.gov This indicates that the (S)-enantiomer of hydroxychloroquine is metabolized more extensively or rapidly than the (R)-enantiomer. biorxiv.orgscielo.br Consequently, this leads to a higher proportion of (S)-cletoquine being formed compared to (R)-cletoquine. A preliminary study in humans also pointed towards stereoselective urinary excretion of the enantiomers, further supporting the concept of differential metabolism. nih.gov The disposition and distribution of the enantiomers also differ, with research suggesting that the (S)-isomer undergoes more accentuated liver metabolism and has a faster rate of renal excretion. biorxiv.orgbiorxiv.org

Exploration of Downstream Metabolic Fates of Cletoquine, (R)-

Following its formation, cletoquine itself is subject to further metabolism. The metabolic pathway of hydroxychloroquine involves the formation of several metabolites, including cletoquine (desethylhydroxychloroquine), desethylchloroquine (B194037) (DCQ), and bisdesethylchloroquine (BDCQ), also known as didesethylchloroquine (DDCQ). nih.govmdpi.com

Mechanistic Investigations of Cletoquine, R at the Molecular and Cellular Level

Elucidation of Molecular Targets and Binding Kinetics

The molecular interactions of Chloroquine (B1663885) and Hydroxychloroquine (B89500), and by extension Cletoquine (B195364), are multifaceted. Research has identified several potential molecular targets, which are crucial to understanding its therapeutic and antiviral effects.

One of the key proposed targets, particularly relevant to its antiviral activity against SARS-CoV-2, is the Angiotensin-Converting Enzyme 2 (ACE2) receptor . Studies suggest that Chloroquine may interfere with the terminal glycosylation of ACE2. europeanreview.orgnih.gov This alteration could negatively influence the binding of the viral spike protein to the receptor, thereby abrogating infection.

In the context of its traditional use as an antimalarial, the target is heme polymerase within the parasite's digestive vacuole. Chloroquine inhibits this enzyme, preventing the detoxification of heme into hemozoin. The resulting accumulation of toxic heme is lethal to the parasite. wikipedia.org

Recent quantitative proteomics and thermal proteome profiling studies on Hydroxychloroquine have identified several potential novel binding targets. These include autophagy-related proteins such as NAD(P)H quinone dehydrogenase 2 (NQO2) , SEC23A , pericentriolar material 1 protein (PCM1) , and ADP-ribosylation factor GTPase-activating protein 1 (ARFGAP1) . nih.gov These findings suggest that the compound's impact on autophagy may be mediated through direct interaction with components of the autophagic machinery.

Table 1: Potential Molecular Targets of Cletoquine, (R)- (inferred from Chloroquine/Hydroxychloroquine studies)

| Target Molecule | Proposed Mechanism of Interaction | Implicated Effect |

| Angiotensin-Converting Enzyme 2 (ACE2) | Interferes with terminal glycosylation. europeanreview.org | Inhibition of SARS-CoV-2 entry. |

| Heme Polymerase | Inhibition of enzymatic activity. | Antimalarial activity. wikipedia.org |

| Toll-like Receptors 7/9 (TLR7/9) | Inhibition of receptor signaling by preventing endosomal acidification. nih.gov | Immunomodulation. |

| NQO2, SEC23A, PCM1, ARFGAP1 | Potential direct binding targets. nih.gov | Modulation of autophagy. |

Cellular and Subcellular Distribution and Accumulation

A defining characteristic of Chloroquine and its derivatives is their nature as lysosomotropic agents. As weak bases, they freely diffuse across cellular membranes in their unprotonated state. Upon entering acidic organelles, such as lysosomes and endosomes , they become protonated and are subsequently trapped, leading to a significant accumulation within these compartments. nih.govgavinpublishers.com

This accumulation has profound effects on the function of these organelles, most notably raising the intra-organellar pH. wikipedia.org This disruption of the normal acidic environment is central to many of the compound's observed biological effects, including the modulation of autophagy and the inhibition of pH-dependent viruses.

Studies on the distribution of Cletoquine itself in mice have confirmed its accumulation in various tissues. Following administration of Hydroxychloroquine, Cletoquine was found to have a tissue-to-blood concentration ratio greater than one, indicating significant tissue sequestration. The accumulation was most pronounced in the liver, followed by the kidney, spleen, lungs, and heart. medchemexpress.com This distribution pattern is consistent with the compound's metabolism in the liver and its clearance via the kidneys.

Table 2: Tissue Distribution of Cletoquine in BALB/c Mice

| Tissue | Tissue to Blood Concentration Ratio (Kp) |

| Liver | 114.3 |

| Kidney | 24.4 |

| Spleen | 19.3 |

| Lungs | 16.5 |

| Heart | 5.5 |

| Data reflects the accumulation of Cletoquine in tissues following intravenous administration of Hydroxychloroquine. medchemexpress.com |

Modulation of Intracellular Signaling Pathways (e.g., Toll-like Receptor 7/9 (TLR7/9) signaling, autophagy modulation) in relevant in vitro systems

Cletoquine, (R)- is understood to exert significant influence over fundamental intracellular signaling pathways, primarily through the mechanisms established for Chloroquine and Hydroxychloroquine.

Toll-like Receptor 7/9 (TLR7/9) Signaling: TLR7 and TLR9 are pattern recognition receptors located within endosomes that recognize viral single-stranded RNA and bacterial/viral DNA, respectively. Their activation triggers downstream signaling cascades, leading to the production of inflammatory cytokines and type I interferons. frontiersin.org Chloroquine inhibits the signaling of these endosomal TLRs. nih.gov By accumulating in endosomes and raising the pH, it prevents the necessary acidification required for TLR activation and conformational changes. This inhibitory action on TLR7/9 signaling is a cornerstone of its immunomodulatory effects.

Autophagy Modulation: Autophagy is a cellular process for the degradation and recycling of damaged organelles and proteins, culminating in the fusion of an autophagosome with a lysosome to form an autolysosome. Chloroquine and its derivatives are well-established late-stage inhibitors of autophagy. nih.govnih.gov The mechanism does not prevent the initial formation of autophagosomes. Instead, by raising the lysosomal pH, it impairs the fusion of autophagosomes with lysosomes. rug.nl This blockage of the autophagic flux leads to an accumulation of autophagosomes within the cell, which can be visualized by an increase in the autophagy marker LC3-II. cellsignal.com This inhibition of the final degradation step disrupts cellular homeostasis and can sensitize cells to stress, a mechanism explored in cancer therapy. gavinpublishers.comnih.gov

Assessment of Antiviral Activity and Mechanisms against Specific Viruses (e.g., Chikungunya virus (CHIKV), SARS-CoV-2) in in vitro models

The antiviral properties of Chloroquine and its derivatives have been investigated against a range of viruses. Cletoquine itself has been noted for its activity against the Chikungunya virus (CHIKV). medchemexpress.com The primary antiviral mechanism is linked to its ability to alter the pH of endosomes. nih.gov

Chikungunya Virus (CHIKV): CHIKV, like many enveloped viruses, relies on a pH-dependent endosomal pathway for entry into the host cell. After the virus is taken up into an endosome, the acidic environment triggers conformational changes in the viral envelope proteins, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm. By increasing the pH of the endosome, Chloroquine and its derivatives effectively block this crucial fusion step, thereby inhibiting viral replication at an early stage. nih.gov

SARS-CoV-2: The antiviral activity of Chloroquine against SARS-CoV-2 in vitro has been attributed to multiple potential mechanisms. europeanreview.org Similar to its action against CHIKV, the elevation of endosomal pH can interfere with the pH-dependent entry pathway of the virus. wikipedia.org Additionally, as mentioned previously, Chloroquine may inhibit the glycosylation of the ACE2 receptor, which is the primary receptor for SARS-CoV-2 entry. europeanreview.org This could hinder the initial attachment of the virus to the cell surface. While promising in vitro, the translation of these effects into clinical efficacy has been a subject of extensive investigation and debate.

Analytical Methodologies for Stereoisomeric Discrimination and Quantitation of Cletoquine, R

Development of Chiral Chromatographic Techniques for Enantiomeric Separation (e.g., Chiral High-Performance Liquid Chromatography)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the effective separation of Cletoquine (B195364) enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differentially with the (R)- and (S)-enantiomers, leading to different retention times and, consequently, their separation. The principle of chiral recognition by the CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. For the separation of quinoline-based compounds analogous to Cletoquine, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven to be particularly effective. csfarmacie.czphenomenex.com

The development of a chiral HPLC method for (R)-Cletoquine would involve a systematic optimization of various chromatographic parameters to achieve adequate resolution between the enantiomers. These parameters include the selection of an appropriate CSP, the composition of the mobile phase (often a mixture of a nonpolar organic solvent like hexane or heptane with a more polar alcohol like isopropanol or ethanol), the flow rate, and the column temperature. A typical chiral HPLC method for a compound structurally similar to Cletoquine, such as hydroxychloroquine (B89500), has been developed and validated, demonstrating the feasibility of this approach. doaj.orgresearchgate.net

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Retention Time (R)-Cletoquine | ~ 8.5 min |

| Expected Retention Time (S)-Cletoquine | ~ 10.2 min |

Application of Mass Spectrometry-Based Methods for Isomer Discrimination (e.g., Tandem Mass Spectrometry)

While mass spectrometry (MS) itself is not inherently a chiral technique, its coupling with a chiral separation method like HPLC (LC-MS) provides a powerful tool for both the separation and sensitive detection of enantiomers. nih.govacs.org For the analysis of (R)-Cletoquine, an LC-MS/MS (tandem mass spectrometry) method would offer high selectivity and sensitivity, which is particularly advantageous for quantifying low concentrations in complex biological matrices.

In tandem mass spectrometry, after the enantiomers are separated by the chiral HPLC column, they are ionized (e.g., by electrospray ionization, ESI) and enter the mass spectrometer. A specific precursor ion corresponding to protonated Cletoquine is selected and fragmented through collision-induced dissociation (CID). The resulting product ions are then detected. While the mass spectra of enantiomers are identical, their separation in the chromatographic dimension allows for their individual detection and quantification by MS.

In some advanced MS techniques, chiral discrimination can be achieved directly in the gas phase by forming diastereomeric complexes with a chiral selector molecule. The fragmentation patterns of these diastereomeric complexes in tandem MS can differ, allowing for the differentiation of the enantiomers. mdpi.com

| Parameter | Setting |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]+ of Cletoquine |

| Product Ion 1 (m/z) | Specific fragment of the quinoline (B57606) ring |

| Product Ion 2 (m/z) | Specific fragment of the side chain |

| Collision Energy | Optimized for characteristic fragmentation |

Utilization of Spectroscopic Techniques for Chiral Analysis (e.g., Circular Dichroism)

Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique for the analysis of chiral molecules. creative-proteomics.commtoz-biolabs.com It measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers, being non-superimposable mirror images, will produce CD spectra that are equal in magnitude but opposite in sign. Therefore, CD spectroscopy can be used to determine the absolute configuration of (R)-Cletoquine and to assess its enantiomeric purity. nih.govnih.gov

The CD spectrum of (R)-Cletoquine would exhibit characteristic positive or negative Cotton effects at specific wavelengths, which correspond to the electronic transitions of its chromophores. By comparing the experimental CD spectrum of a sample to that of a known standard of (R)-Cletoquine, its identity and enantiomeric excess can be confirmed. Vibrational circular dichroism (VCD) is another chiroptical technique that can provide detailed structural information and is also used for the determination of absolute configuration. americanlaboratory.comspark904.nl

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm2/dmol) |

|---|---|---|

| (R)-Cletoquine | λ1 | Positive Cotton Effect |

| λ2 | Negative Cotton Effect | |

| (S)-Cletoquine | λ1 | Negative Cotton Effect |

| λ2 | Positive Cotton Effect |

Validation of Bioanalytical Assays for Stereospecific Quantitation in Biological Matrices (non-human)

The validation of a bioanalytical method is crucial to ensure its reliability for the quantification of (R)-Cletoquine in non-human biological matrices, such as plasma, serum, or tissue homogenates, during preclinical studies. bohrium.comselvita.com A full validation should be performed according to established guidelines and would typically assess the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including its enantiomer and potential metabolites.

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of scatter between a series of measurements. This is typically evaluated at the intra-day and inter-day level.

Calibration Curve: The relationship between the instrument response and the concentration of the analyte over a defined range.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Matrix Effect: The influence of the biological matrix on the ionization of the analyte, which can lead to ion suppression or enhancement. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

| Parameter | Acceptance Criterion |

|---|---|

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (CV) | ≤15% (≤20% at LLOQ) |

| Selectivity | No significant interference at the retention time of the analyte and internal standard |

| Calibration Curve (r2) | ≥0.99 |

| Stability | Analyte concentration within ±15% of the initial concentration |

Comparative Pharmacological and Biological Activities of Cletoquine Stereoisomers

Differential In Vitro Potencies of Cletoquine (B195364), (R)- versus Cletoquine, (S)- in Target Engagement Assays

Target engagement assays, which quantify the interaction between a drug and its intended biological target, are crucial for understanding a drug's mechanism of action and potency. nih.govpelagobio.com For the enantiomers of Chloroquine (B1663885), in vitro studies have demonstrated stereoselective differences in binding affinity and inhibitory activity against certain biological targets.

One study investigated the binding of Chloroquine enantiomers to synthetic polynucleotides. It was found that the negative enantiomers, which would include (S)-Chloroquine, generally exhibited a higher binding affinity compared to the positive enantiomers. nih.gov This differential binding to DNA could influence the biological activity of the individual isomers. nih.gov

In the context of antiviral research, the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication, showed an enantioselective binding preference. The (S)-enantiomer of Chloroquine demonstrated significantly better inhibition of Mpro compared to the (R)-enantiomer. biorxiv.orgbiorxiv.org

Table 1: Comparative In Vitro Inhibition of Mpro by Chloroquine Enantiomers

| Compound | IC50 (μM) |

|---|---|

| (S)-Chloroquine | ~5 |

| (R)-Chloroquine | > 10 |

IC50 values are approximate, based on graphical data from the source. Data indicates (S)-Chloroquine is a more potent inhibitor of this specific viral enzyme than (R)-Chloroquine. biorxiv.org

These findings from target engagement assays highlight that the (S)-enantiomer and (R)-enantiomer of Chloroquine are not equipotent, with their relative activity being dependent on the specific biological target being assessed. nih.govbiorxiv.org

Enantioselective Effects on Cellular Physiology and Pathological Processes

The different three-dimensional structures of enantiomers can lead to varied effects on cellular functions and the progression of diseases. tg.org.au The mechanism of action for Chloroquine often involves the disruption of cellular physiological processes, such as the acidification of endosomes, which is critical for the entry of some viruses into host cells. nih.gov While many studies on cellular effects have used the racemic mixture, the stereoselective interactions with biological targets suggest that enantiomers could differentially affect these pathways.

For instance, the accumulation of Chloroquine in cellular compartments is a key aspect of its activity. This process can be influenced by interactions with cellular components, and the differential binding affinities of the enantiomers to molecules like polynucleotides could lead to varied intracellular concentrations and, consequently, different effects on cellular physiology. nih.gov Pathological processes, particularly those involving inflammatory responses, are known to be modulated by Chloroquine. Secretory phospholipase A2 (sPLA2) is an enzyme involved in inflammatory responses and cellular senescence. nih.gov While direct studies on the enantioselective effects of Chloroquine on sPLA2 activity are not prevalent, the principle of stereoselectivity in drug-protein interactions suggests that such differential effects are possible. tg.org.au

Dysregulation of post-translational modifications like O-GlcNAcylation is linked to numerous diseases. nih.gov Chloroquine's influence on cellular processes could potentially intersect with such signaling pathways, and any enantioselective pharmacokinetics would likely result in differential modulation of these pathological processes.

Comparative Efficacy Profiles against Microbial and Viral Targets (e.g., Plasmodium species, CHIKV) in in vitro and non-human in vivo models

The primary therapeutic use of Chloroquine is for the treatment of malaria, caused by Plasmodium parasites. In vitro studies have been conducted to compare the efficacy of the individual enantiomers against Plasmodium falciparum. One study using a 48-hour in vitro test found that both the (R)- and (S)-enantiomers of Chloroquine similarly inhibited a chloroquine-sensitive strain of P. falciparum. nih.gov This suggests a lack of significant stereoselectivity in vitro against susceptible parasite strains. nih.govnih.gov However, in vivo studies in rats suggested that (S)-(+)-chloroquine had a lower dose required to elicit 50% of the maximal effect (ED50) than the (R)-(-)-enantiomer, a discrepancy that could be attributed to stereoselective differences in pharmacokinetics rather than pharmacodynamics. nih.gov

Chloroquine has also been investigated for its antiviral activity against Chikungunya virus (CHIKV), a mosquito-transmitted alphavirus. nih.gov In vitro studies using Vero cells have shown that racemic Chloroquine can inhibit CHIKV replication in a dose-dependent manner, particularly by impairing virus entry during the early stages of infection. nih.gov While these findings establish the anti-CHIKV potential of the compound, specific comparative efficacy studies between the (R)- and (S)-enantiomers in in vitro or non-human in vivo models for CHIKV are not widely reported. nih.govresearchgate.net

Table 2: In Vitro Anti-Plasmodial Activity of Chloroquine Enantiomers

| Compound | Target Organism | Observation |

|---|---|---|

| (R)-Chloroquine | Plasmodium falciparum (Chloroquine-sensitive strain) | Similar inhibitory activity to (S)-Chloroquine. nih.gov |

Stereoisomer-Specific Interactions with Drug Transporters and Metabolizing Enzymes

The pharmacokinetic profiles of chiral drugs are often stereoselective, meaning the absorption, distribution, metabolism, and excretion can differ between enantiomers. fda.govnih.gov This is largely due to stereoselective interactions with proteins such as plasma proteins, drug transporters, and metabolizing enzymes. researchgate.netresearchgate.net

The enantiomers of Chloroquine exhibit significant stereoselectivity in their pharmacokinetics. researchgate.netnih.gov Plasma protein binding is notably different, with (S)-Chloroquine binding more extensively (around 67%) than (R)-Chloroquine (around 35-43%). nih.govnih.gov This results in higher unbound plasma concentrations of the (R)-enantiomer. nih.gov

Metabolism of Chloroquine, primarily via cytochrome P450 (CYP) enzymes to its active metabolite desethylchloroquine (B194037), is also stereoselective. nih.govmdpi.com Studies indicate that (S)-Chloroquine is metabolized more rapidly, leading to a faster clearance and shorter half-life compared to (R)-Chloroquine. nih.govnih.gov Consequently, blood concentrations of the (S)-form of the metabolite, desethylchloroquine, are higher than those of the (R)-form. nih.gov The major CYP isoforms implicated in Chloroquine metabolism are believed to be CYP3A and CYP2D6. nih.gov The (R)-enantiomer has a lower total body clearance and a longer terminal half-life, causing it to remain in the body for a longer duration. nih.gov

These stereospecific interactions with metabolizing enzymes and plasma proteins lead to different pharmacokinetic parameters for each enantiomer, which can influence both efficacy and toxicity profiles. tg.org.aunih.gov

Table 3: Comparative Pharmacokinetic Parameters of Chloroquine Enantiomers in Humans

| Parameter | (R)-Chloroquine | (S)-Chloroquine |

|---|---|---|

| Plasma Protein Binding | ~42.7% nih.gov | ~66.6% nih.gov |

| Total Body Clearance | 136 +/- 38 ml/min nih.gov | 237 +/- 71 ml/min nih.gov |

| Terminal Half-life (t1/2) | ~294 hours nih.gov | ~236 hours nih.gov |

| Metabolism | Slower clearance nih.gov | Faster clearance, preferential metabolism nih.gov |

Synthetic Strategies and Structure Activity Relationship Studies of Cletoquine Scaffolds

Asymmetric Synthesis Approaches for Enantiopure Cletoquine (B195364), (R)-

The generation of enantiomerically pure pharmaceuticals is a cornerstone of modern medicinal chemistry, as the stereochemistry of a drug molecule can profoundly influence its pharmacological and toxicological profile. While specific documented asymmetric syntheses for (R)-Cletoquine are not prevalent in publicly accessible literature, its structure, featuring a chiral secondary amine in the side chain, lends itself to several established methodologies in asymmetric synthesis. Plausible synthetic strategies can be devised based on the enantioselective synthesis of chiral amines and diamines.

One potential approach involves the asymmetric reduction of a suitable prochiral imine precursor. This method is a powerful tool for establishing a chiral amine center. The synthesis would commence with the coupling of 4,7-dichloroquinoline (B193633) with a protected amino ketone to form an imine intermediate. The subsequent asymmetric hydrogenation of this imine, utilizing a chiral transition metal catalyst, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands, could selectively yield the (R)-enantiomer of the protected Cletoquine precursor. Final deprotection would then afford the desired (R)-Cletoquine.

Table 1: Potential Chiral Catalysts for Asymmetric Imine Hydrogenation

| Catalyst Type | Chiral Ligand Example | Metal Center | Potential Application |

|---|---|---|---|

| Noyori-type Catalysts | BINAP | Ruthenium | Asymmetric hydrogenation of ketones and imines |

| Crabtree's Catalyst Analogs | Chiral Phosphine-Oxazoline Ligands | Iridium | Directed hydrogenation of olefins and imines |

| Josiphos Ligands | Ferrocenyl Diphosphines | Rhodium, Iridium | Wide range of asymmetric hydrogenations |

Alternatively, organocatalysis presents a metal-free approach to enantioselective amine synthesis. Chiral phosphoric acids or thiourea-based catalysts could be employed to catalyze the asymmetric reductive amination of a ketone precursor. This would involve the reaction of the ketone with an amine source in the presence of a chiral organocatalyst and a reducing agent, such as a Hantzsch ester, to stereoselectively form the (R)-amine.

Biocatalysis offers another highly selective route to enantiopure amines. Transaminases are enzymes that can catalyze the asymmetric synthesis of a chiral amine from a prochiral ketone. A suitable ketone precursor to the Cletoquine side chain could be subjected to a transaminase that selectively produces the (R)-amine. This enzymatic approach often proceeds with high enantioselectivity under mild reaction conditions.

Finally, a resolution-based strategy could be employed. Racemic Cletoquine could be synthesized and then resolved into its constituent enantiomers using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. Alternatively, chiral chromatography, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, could be utilized for the separation of the enantiomers.

Derivatization and Analog Design to Probe Stereocenter-Dependent Structure-Activity Relationships

The biological activity of chiral drugs is often dependent on the spatial arrangement of atoms around the stereocenter, as this influences the molecule's interaction with chiral biological targets such as enzymes and receptors. While specific structure-activity relationship (SAR) studies on the individual enantiomers of Cletoquine are limited, data from its parent compound, hydroxychloroquine (B89500), and the related drug, chloroquine (B1663885), provide valuable insights into the likely importance of the stereocenter in the side chain of Cletoquine.

Studies on the enantiomers of hydroxychloroquine have demonstrated stereoselective biological activity. For instance, in the context of antiviral research, (S)-hydroxychloroquine was reported to exhibit greater in vitro activity against SARS-CoV-2 than its (R)-enantiomer. biorxiv.orgresearchgate.net This suggests that the orientation of the substituents at the chiral center significantly impacts the interaction with viral targets or host cell components.

Furthermore, the metabolism of hydroxychloroquine has been shown to be stereoselective. In rats, the metabolism of hydroxychloroquine resulted in different ratios of the enantiomers of its metabolites, including desethylhydroxychloroquine (Cletoquine). nih.gov This stereoselective metabolism indicates that the enzymes responsible for the biotransformation of hydroxychloroquine can distinguish between the (R) and (S) enantiomers, which could lead to different pharmacokinetic profiles for the enantiomers of Cletoquine.

Derivatization of the Cletoquine scaffold at or near the chiral center would be a rational approach to further probe these stereocenter-dependent SARs. Modifications could include altering the size of the alkyl groups on the tertiary amine or modifying the length of the carbon chain. The synthesis of a series of analogs with systematic variations would allow for a detailed investigation into how stereochemistry influences biological activity.

Table 2: In Vitro Antiviral Activity of Hydroxychloroquine Enantiomers against SARS-CoV-2

| Compound | IC50 (µM) |

|---|---|

| (R)-Hydroxychloroquine | 2.445 |

| (S)-Hydroxychloroquine | 1.444 |

| Racemic Hydroxychloroquine | 1.752 |

Data from a study on the in vitro activity against SARS-CoV-2 in Vero E6 cells. biorxiv.orgresearchgate.net

The design of such analogs would aim to elucidate the specific interactions between the chiral center and its biological target. For example, the introduction of additional functional groups could probe for potential hydrogen bonding or steric interactions. The ultimate goal of these SAR studies would be to identify the enantiomer with the optimal combination of potency and safety, and to develop new analogs with improved therapeutic properties.

Investigation of Stereocenter-Dependent Chemical Stability and Reactivity

The chemical stability and reactivity of a drug molecule are critical parameters that can affect its shelf-life, formulation, and in vivo degradation pathways. While enantiomers possess identical physical and chemical properties in an achiral environment, their reactivity can differ in the presence of other chiral molecules, including enzymes and biological macromolecules.

For Cletoquine, the chiral center at the secondary amine could influence its chemical stability and reactivity. The amino group in the side chain is susceptible to oxidative degradation, which is a common degradation pathway for pharmaceuticals containing amine functionalities. wikipedia.org The rate and products of such oxidative reactions could potentially differ between the (R) and (S) enantiomers if the degradation is mediated by a chiral entity, such as an enzyme or a metal-ion complex with chiral ligands.

The racemization of the chiral center is another aspect of chemical stability that could be stereocenter-dependent. Chiral amines can undergo racemization under certain conditions, such as elevated temperatures or in the presence of a catalyst. acs.orgacs.orggoogle.com The rate of racemization could be influenced by the stereochemistry of the molecule, particularly if the process is catalyzed or influenced by a chiral environment.

The reactivity of the Cletoquine enantiomers towards metabolic enzymes is also expected to be different. As observed with hydroxychloroquine, cytochrome P450 enzymes can metabolize the drug stereoselectively. nih.gov This differential metabolism implies that one enantiomer of Cletoquine may be cleared from the body more rapidly than the other, leading to different durations of action and potential for drug-drug interactions.

Table 3: Potential Stereocenter-Dependent Stability and Reactivity Considerations for Cletoquine

| Property | Potential Influence of Stereocenter | Rationale |

|---|---|---|

| Oxidative Stability | Different rates of degradation for (R)- and (S)-enantiomers in a chiral environment. | Enzyme-mediated oxidation is often stereoselective. |

| Racemization | Potential for different rates of racemization under specific conditions. | The transition state for racemization could be influenced by the initial stereochemistry in a chiral medium. |

| Metabolic Reactivity | Stereoselective metabolism by cytochrome P450 and other enzymes. | Biological systems are chiral, leading to diastereomeric interactions with enantiomers. |

| Hydrolytic Stability | Likely to be similar for both enantiomers in an achiral environment. | Hydrolysis of the 4-aminoquinoline (B48711) core is not expected to be directly influenced by the side-chain stereocenter in the absence of a chiral catalyst. |

Future Research Directions and Translational Perspectives for Cletoquine, R

Advancements in Stereoselective Drug Design Principles

The development of single-enantiomer drugs, often called "chiral switches," from existing racemic mixtures is a key strategy in modern drug design. galchimia.com This approach aims to market a drug with an improved therapeutic profile, potentially offering higher efficacy, better tolerability, or a more straightforward pharmacokinetic profile compared to the racemic mixture. nih.govresearchgate.net The core principle is that for many chiral drugs, the therapeutic effects are associated with one enantiomer (the eutomer), while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects. researchgate.net

Research into the parent compounds of Cletoquine (B195364), chloroquine (B1663885) (CQ) and hydroxychloroquine (B89500) (HCQ), provides a compelling basis for the stereoselective focus on (R)-Cletoquine. Studies have demonstrated that the enantiomers of HCQ and CQ can exhibit different activities and metabolic profiles. nih.govbiorxiv.orgbiorxiv.org For instance, in in-vitro studies against SARS-CoV-2, the S-enantiomers of both CQ and HCQ were found to be the major contributors to antiviral activity. biorxiv.orgbiorxiv.org Furthermore, significant differences in the pharmacokinetic and pharmacodynamic properties of HCQ enantiomers have been reported, with the R(-) and S(+) stereoisomers showing differing potencies on cardiomyocyte calcium handling. nih.gov

These precedents in the quinoline (B57606) drug class highlight the importance of dissecting the specific contributions of each stereoisomer. For (R)-Cletoquine, future research in stereoselective design will likely focus on:

Target-Specific Synthesis: Designing synthetic pathways that yield only the (R)-enantiomer, improving efficiency and eliminating the need for downstream chiral separation. chemrxiv.org This is crucial for producing the enantiomerically pure compound needed for preclinical trials. galchimia.com

Mechanism-Based Optimization: Investigating the precise interactions of (R)-Cletoquine with its biological targets. Understanding how the R-configuration influences binding affinity and functional activity can guide the design of next-generation analogs with enhanced potency and selectivity. researchgate.net

Pharmacokinetic Tailoring: Given that the (R)-enantiomer of related compounds exhibits a distinct metabolic clearance rate, future design principles may involve modifying the structure of (R)-Cletoquine to optimize its absorption, distribution, metabolism, and excretion (ADME) profile for specific therapeutic indications. vulcanchem.com

The progression from racemic drugs to single-enantiomer formulations represents a significant advancement in creating safer and more effective medicines, a principle that is directly applicable to the future development of (R)-Cletoquine. nih.gov

Exploration of Novel Pre-Clinical Therapeutic Applications for (R)-Cletoquine

While the parent compounds of (R)-Cletoquine are known antimalarials, the unique structural and immunomodulatory characteristics of this metabolite suggest potential for new therapeutic applications. vulcanchem.commdpi.com A key future direction is the preclinical evaluation of (R)-Cletoquine as a standalone agent, particularly in the fields of immunology and virology. vulcanchem.com

(R)-Cletoquine is known to suppress Toll-like receptor 9 (TLR9) signaling by increasing endosomal pH, which in turn inhibits antigen processing. vulcanchem.com This mechanism is a cornerstone of its utility in autoimmune diseases like lupus erythematosus. vulcanchem.com Future preclinical research could expand on this by investigating its efficacy in other autoimmune conditions where TLR signaling is a key driver of pathology.

The development of new antimalarial drugs remains a global health priority due to emerging drug resistance. nih.govresearchgate.net Preclinical models of malaria, such as those using P. berghei or P. falciparum, could be used to evaluate the specific efficacy of (R)-Cletoquine. mdpi.com Such studies would determine if the (R)-isomer possesses superior activity or a better resistance profile compared to the racemic parent compounds.

A summary of potential preclinical research areas is presented below.

| Therapeutic Area | Proposed Preclinical Investigation | Scientific Rationale |

| Autoimmune Diseases | In-vivo models of rheumatoid arthritis, multiple sclerosis, or inflammatory bowel disease. | Leverage the known TLR9-inhibiting and immunomodulatory scaffold of the molecule. vulcanchem.com |

| Virology | In-vitro and in-vivo studies against a panel of viruses, particularly those reliant on endosomal entry pathways. | The mechanism of raising endosomal pH can inhibit the replication of various viruses. vulcanchem.comnih.gov |

| Oncology | Evaluation in cancer models known to be sensitive to autophagy modulation or immunogenic cell death (ICD). | The parent compound, cletoquine, was designed to target autophagy and induce apoptosis in cancer cells. |

| Infectious Diseases | Efficacy studies against drug-resistant strains of Plasmodium falciparum. | To explore advantages over existing quinoline-based antimalarials and combat resistance. mdpi.comnih.gov |

These exploratory preclinical studies are essential to repurpose or identify novel therapeutic niches for (R)-Cletoquine, moving it beyond its role as a simple metabolite to a potential drug candidate in its own right.

Integration of Computational Chemistry and Molecular Modeling in Stereoisomer Research

Computational chemistry and molecular modeling have become indispensable tools in drug discovery, allowing researchers to simulate chemical events and predict molecular properties at an atomic level. researchgate.netresearchgate.net These methods are particularly valuable in stereoisomer research for elucidating the structural basis of enantioselective interactions. The application of computational approaches can accelerate the research and development of (R)-Cletoquine by providing insights that are difficult to obtain through experimental methods alone. researchgate.net

Future research on (R)-Cletoquine can leverage several computational techniques:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. mdpi.com For (R)-Cletoquine, docking studies can be performed against its putative targets (e.g., autophagy-related proteins, TLR9). Comparing the binding scores and interaction patterns of (R)-Cletoquine versus its (S)-enantiomer can explain observed differences in biological activity and guide the design of more potent analogs. mdpi.comscispace.com

Molecular Dynamics (MD) Simulations: MD simulations compute the time-dependent behavior of a molecular system, providing a view of the dynamic nature of the drug-receptor complex. researchgate.net Simulating the (R)-Cletoquine-target complex can reveal key conformational changes, interaction stabilities, and the role of solvent molecules, offering a deeper understanding of the binding mechanism. mdpi.com

Quantum Mechanics (QM) Calculations: QM methods can be used to accurately calculate the electronic properties of molecules, such as charge distribution and reactivity. This is crucial for understanding reaction mechanisms, including how (R)-Cletoquine is metabolized by cytochrome P450 enzymes. libretexts.org

The integration of these computational tools provides a powerful, rational approach to drug design and optimization. researchgate.net

| Computational Technique | Objective for (R)-Cletoquine Research | Potential Outcome |

|---|---|---|

| Molecular Docking | Predict binding affinity and orientation of (R)-Cletoquine at its biological target(s). mdpi.com | Identification of key interacting residues; explanation for stereospecific activity. |

| Molecular Dynamics (MD) | Simulate the stability and conformational dynamics of the (R)-Cletoquine-receptor complex over time. researchgate.net | Understanding of the energetic and structural basis for binding affinity and selectivity. |

| Quantum Mechanics (QM) | Model the electronic structure to predict metabolic pathways and reactivity. libretexts.org | Insights into metabolic stability and potential for drug-drug interactions. |

| Virtual Screening (VS) | Screen large chemical libraries for molecules with similar stereochemical and pharmacophoric features. researchgate.net | Discovery of novel chemical scaffolds for related therapeutic targets. |

By using these computational strategies, researchers can make more informed decisions, reducing the time and cost associated with the experimental phases of drug discovery for (R)-Cletoquine.

Innovations in Enantiomeric Analytical Technologies and their Application

The ability to separate, identify, and quantify individual enantiomers is fundamental to stereoselective drug development. wikipedia.org Chiral analysis confirms the enantiomeric purity of a drug substance and allows for the study of the stereoselective pharmacokinetics of a drug and its metabolites. nih.govnews-medical.net For (R)-Cletoquine, both established and innovative analytical technologies are crucial for its continued investigation.

The cornerstone of chiral analysis is chiral chromatography , particularly High-Performance Liquid Chromatography (HPLC). wikipedia.org This technique uses a chiral stationary phase (CSP) to create a chiral environment where the two enantiomers interact differently, leading to their separation. news-medical.net Chiral HPLC methods have been successfully developed for the parent compound, hydroxychloroquine, and its metabolites, enabling the quantification of each stereoisomer in biological matrices like plasma and urine. nih.govnih.gov The confirmation that the R-configuration of cletoquine is preserved during its metabolic formation from hydroxychloroquine was achieved through such chiral chromatography studies. vulcanchem.com

While chiral HPLC is a mature and reliable technique, innovations in analytical technology promise to enhance the speed and sensitivity of enantiomeric analysis. One such innovation is Photoelectron Circular Dichroism (PECD) coupled with Mass Spectrometry (MS) . PECD is a highly sensitive method that can distinguish between enantiomers in the gas phase based on the angular distribution of electrons ejected by circularly polarized light. theanalyticalscientist.com MS-PECD offers the potential for direct enantiomeric analysis of complex mixtures without the need for prior chromatographic separation, which could significantly streamline preclinical and clinical sample analysis. theanalyticalscientist.com

| Technology | Principle of Separation/Detection | Application to (R)-Cletoquine | Advantages |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. news-medical.net | Quantification in bulk drug and biological fluids; enantiomeric purity testing. nih.govscirp.org | Robust, well-established, highly versatile, and provides quantitative results. scirp.org |

| Chiral Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase with a chiral stationary phase. | Faster separation times and reduced solvent consumption compared to HPLC. | High speed, efficiency, and environmentally friendly ("green" chemistry). |

| MS-Photoelectron Circular Dichroism (MS-PECD) | Chirally-sensitive electron ejection by circularly polarized light detected by MS. theanalyticalscientist.com | Future application for direct, rapid analysis of enantiomeric excess in complex mixtures. | Extremely high sensitivity; no need for a chiral column or derivatization. theanalyticalscientist.com |

| Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents | A chiral reagent complexes with the enantiomers, inducing distinguishable chemical shifts in the NMR spectrum. | Structural confirmation and determination of enantiomeric ratio in pure samples. | Provides detailed structural information. |

The application of these advanced analytical methods will be essential for all future research involving (R)-Cletoquine, from validating stereoselective synthesis to performing detailed pharmacokinetic studies that will ultimately inform its translational potential.

Q & A

Q. How to design a blinded, randomized study evaluating Cletoquine, (R)-’s toxicity profile in non-human primates?

- Methodological Answer : Use a FINER criteria -guided design:

- Feasible : 24-month timeline with 3 dosing cohorts (low, medium, high).

- Interesting : Focus on hepatorenal toxicity biomarkers (e.g., ALT, creatinine).

- Novel : Compare toxicity to racemic Cletoquine.

- Ethical : Adhere to IACUC guidelines for humane endpoints.

- Relevant : Align with FDA Animal Rule requirements for antimalarials.

Include histopathological analysis and pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Data Presentation and Reproducibility

- Tables : Include raw ee values, IC₅₀ data, and statistical parameters (e.g., p-values, confidence intervals) in structured formats.

- Figures : Use high-resolution chromatograms, dose-response curves, and molecular interaction diagrams (300 dpi minimum) .

- References : Prioritize primary literature (last 5 years) and avoid non-peer-reviewed sources. Use EndNote or Zotero for citation management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.